Acetamide,2-[[4-(4-chlorophenyl)-thiazol-2-YL]thio]-N-thiazol-2-YL-
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Overview
Description
Acetamide,2-[[4-(4-chlorophenyl)-thiazol-2-YL]thio]-N-thiazol-2-YL- is a complex organic compound that features a thiazole ring, a chlorophenyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common synthetic route includes the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form the thiazole ring, which is then further reacted with acetamide under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure high-quality production .
Chemical Reactions Analysis
Types of Reactions
Acetamide,2-[[4-(4-chlorophenyl)-thiazol-2-YL]thio]-N-thiazol-2-YL- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups such as alkyl or aryl groups .
Scientific Research Applications
Acetamide,2-[[4-(4-chlorophenyl)-thiazol-2-YL]thio]-N-thiazol-2-YL- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Acetamide,2-[[4-(4-chlorophenyl)-thiazol-2-YL]thio]-N-thiazol-2-YL- involves its interaction with specific molecular targets and pathways. The thiazole ring and chlorophenyl group are believed to play crucial roles in its biological activity, potentially interacting with enzymes or receptors to exert its effects. Detailed studies on its binding affinity and molecular interactions are ongoing to elucidate its precise mechanism .
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorophenyl)acetamide: Shares the chlorophenyl group but lacks the thiazole ring.
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Similar structure with a bromophenyl group instead of a chlorophenyl group.
Uniqueness
Acetamide,2-[[4-(4-chlorophenyl)-thiazol-2-YL]thio]-N-thiazol-2-YL- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dual thiazole rings and chlorophenyl group make it a versatile compound for various applications .
Properties
Molecular Formula |
C14H10ClN3OS3 |
---|---|
Molecular Weight |
367.9 g/mol |
IUPAC Name |
2-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C14H10ClN3OS3/c15-10-3-1-9(2-4-10)11-7-21-14(17-11)22-8-12(19)18-13-16-5-6-20-13/h1-7H,8H2,(H,16,18,19) |
InChI Key |
IQYCQIQQRSQTOF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)SCC(=O)NC3=NC=CS3)Cl |
Origin of Product |
United States |
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